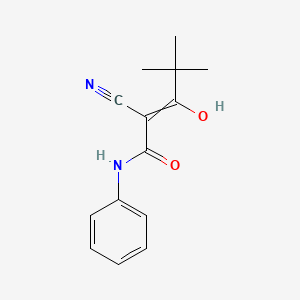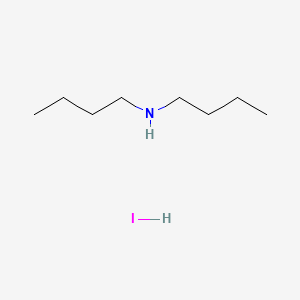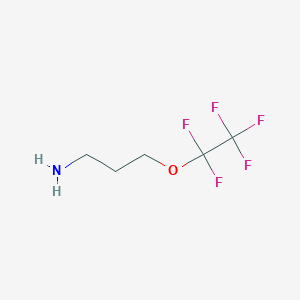
(3-Aminopropyl)diethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)diethylamine hydrochloride is a chemical compound with the molecular formula C7H18N2·HCl. It is a diamine, meaning it contains two amine groups, and is commonly used in various chemical and industrial applications. This compound is known for its versatility and reactivity, making it valuable in synthetic chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)diethylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of diethylamine with 3-chloropropylamine hydrochloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopropyl)diethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
(3-Aminopropyl)diethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Aminopropyl)diethylamine hydrochloride involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form covalent bonds with electrophilic centers in other molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Similar in structure but lacks the hydrochloride component.
N,N-Diethyl-1,3-propanediamine: Another closely related compound with similar reactivity.
Uniqueness
(3-Aminopropyl)diethylamine hydrochloride is unique due to its dual amine functionality and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various solvents. This makes it particularly valuable in applications where solubility and reactivity are critical factors.
Propiedades
Fórmula molecular |
C7H19ClN2 |
|---|---|
Peso molecular |
166.69 g/mol |
Nombre IUPAC |
N',N'-diethylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-3-9(4-2)7-5-6-8;/h3-8H2,1-2H3;1H |
Clave InChI |
LDYXSLIUQWQVGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


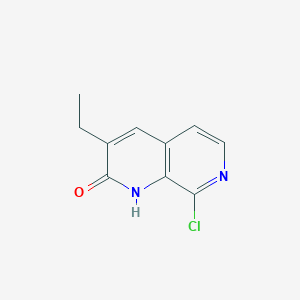
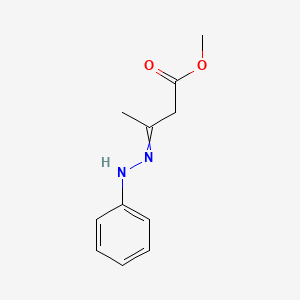
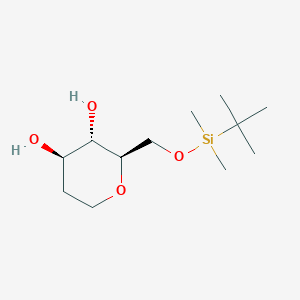
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)
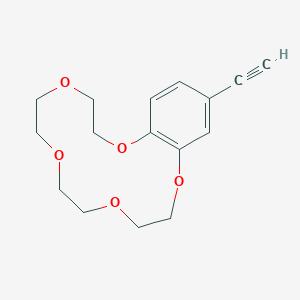
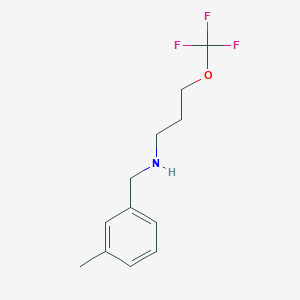
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)

![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

